

# An In-depth Technical Guide to 3-Cyano-4-isopropoxyphenylboronic Acid

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## Compound of Interest

Compound Name: 3-Cyano-4-isopropoxyphenylboronic acid

Cat. No.: B1421065

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Cyano-4-isopropoxyphenylboronic acid** (CAS Number: 1009303-59-6), a key building block in modern organic synthesis and drug discovery. The guide details the compound's chemical and physical properties, provides a plausible multi-step synthesis protocol based on patent literature, and explores its critical role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Furthermore, this document outlines best practices for purification, characterization, handling, and storage, underpinned by established methodologies for boronic acids. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory applications.

## Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their versatility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.<sup>[1][2]</sup> This class of reagents has revolutionized the construction of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).<sup>[3]</sup> The strategic functionalization of the phenyl ring allows

for the fine-tuning of steric and electronic properties, which can significantly influence the reactivity of the boronic acid and the biological activity of the resulting coupled products.

**3-Cyano-4-isopropoxyphenylboronic acid** is a prime example of a strategically functionalized building block. The presence of an electron-withdrawing cyano group and an electron-donating isopropoxy group on the phenyl ring creates a unique electronic environment that can modulate its reactivity in cross-coupling reactions.<sup>[4]</sup> This guide will delve into the synthesis, properties, and applications of this important reagent, providing a technical resource for researchers in the pharmaceutical and chemical industries.

## Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling and storage.

Property	Value	Source
CAS Number	1009303-59-6	<sup>[5][6][7][8][9]</sup>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BNO <sub>3</sub>	<sup>[7][8]</sup>
Molecular Weight	205.02 g/mol	<sup>[7]</sup>
Appearance	White to off-white solid (predicted)	General knowledge
Boiling Point	401.1 ± 55.0 °C (Predicted)	
Density	1.18 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Storage Temperature	2-8°C, under inert atmosphere	<sup>[7]</sup>

Structure:

Caption: Molecular Structure of **3-Cyano-4-isopropoxyphenylboronic acid**.

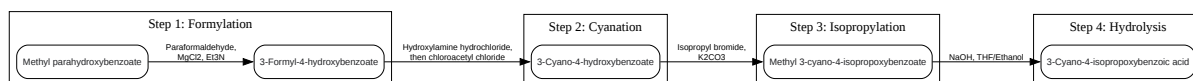
## Synthesis and Manufacturing

While a direct, peer-reviewed synthesis of **3-Cyano-4-isopropoxyphenylboronic acid** is not readily available in the public domain, a plausible and industrially relevant synthetic route can be constructed based on patent literature for its immediate precursor, 3-cyano-4-isopropoxybenzoic acid, and established methods for the conversion of benzoic acids to phenylboronic acids.

## Synthesis of 3-Cyano-4-isopropoxybenzoic Acid

A multi-step synthesis is described in Chinese patents CN106674044A and CN106674045A. [10][11] This process avoids the use of highly toxic cyanides in the initial steps, making it more suitable for industrial production.

Workflow Diagram:



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Caption: Multi-step synthesis of 3-Cyano-4-isopropoxybenzoic acid.

Detailed Protocol:

- **Formylation:** Methyl parahydroxybenzoate is reacted with paraformaldehyde in the presence of magnesium chloride and triethylamine to introduce a formyl group at the 3-position.
- **Cyanation:** The resulting 3-formyl-4-hydroxybenzoate is converted to the corresponding nitrile, 3-cyano-4-hydroxybenzoate, using hydroxylamine hydrochloride followed by treatment with a dehydrating agent like chloroacetyl chloride.[10][11]
- **Isopropylation:** The phenolic hydroxyl group is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield methyl 3-cyano-4-isopropoxybenzoate.[10][11]

- Hydrolysis: Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide in a mixture of tetrahydrofuran and ethanol, followed by acidification to afford 3-cyano-4-isopropoxybenzoic acid.<sup>[10][11]</sup>

## Conversion of 3-Cyano-4-isopropoxybenzoic Acid to 3-Cyano-4-isopropoxyphenylboronic Acid

The conversion of benzoic acids to phenylboronic acids is a well-established transformation in organic synthesis. One common method involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent reaction with a boronic ester in the presence of a strong base, or via a Grignard reagent. A more direct, though less common, method is the photocatalytic decarboxylative borylation.<sup>[7]</sup>

Plausible Conversion Pathway:

A more traditional and scalable approach would involve the conversion of the benzoic acid to an aniline, followed by a Sandmeyer-type reaction to introduce a bromine atom, and then a lithium-halogen exchange followed by reaction with a trialkyl borate.

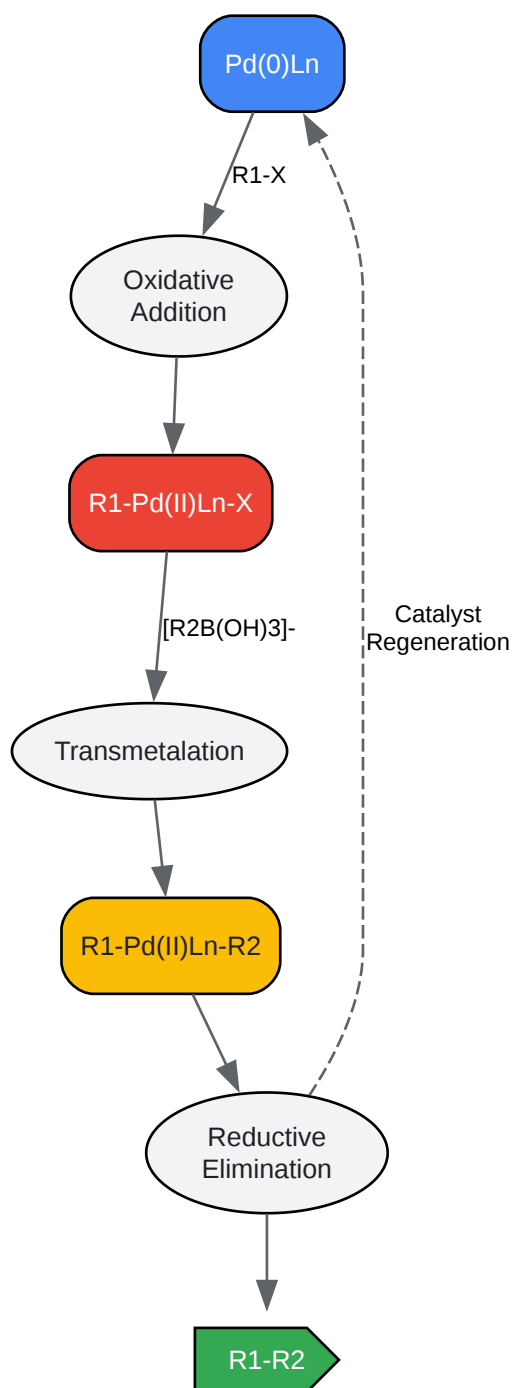
## Reactivity and Applications in Synthesis

The primary application of **3-Cyano-4-isopropoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the transmetalation step of the catalytic cycle.

## The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.<sup>[3][12]</sup> The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle:



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing cyano group on **3-Cyano-4-isopropoxyphenylboronic acid** can influence the rate of transmetalation. Generally, electron-withdrawing groups can decrease the nucleophilicity of the organic group being transferred

from the boron atom. However, the overall success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

## Applications in Drug Discovery

While specific examples of drugs synthesized using **3-Cyano-4-isopropoxyphenylboronic acid** are not prevalent in publicly accessible literature, its structural motifs are highly relevant to medicinal chemistry. The cyanophenyl group is a common substituent in many biologically active molecules, and the isopropoxy group can enhance metabolic stability and oral bioavailability. This boronic acid serves as a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.<sup>[13][14][15]</sup>

## Characterization and Quality Control

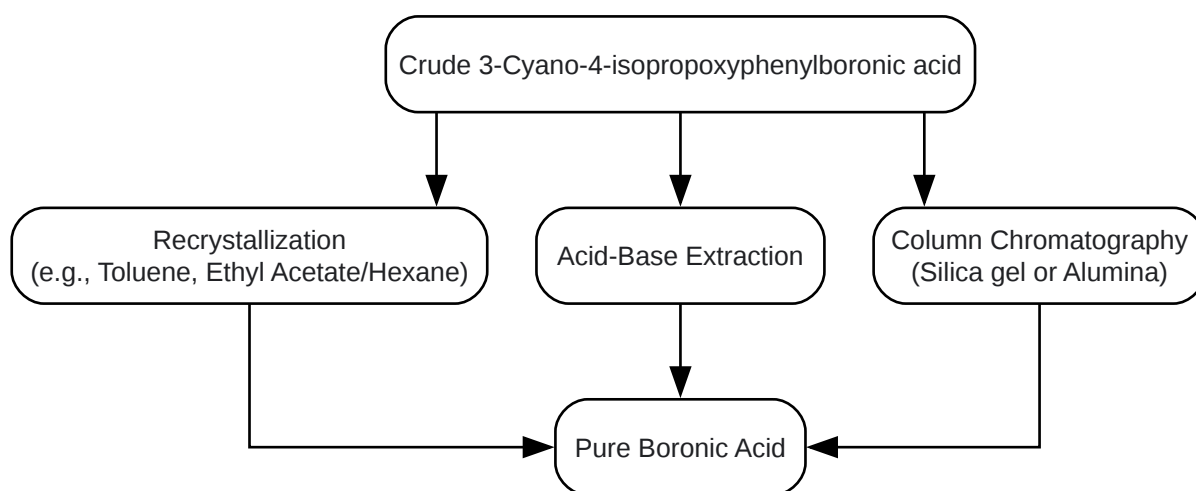
Ensuring the purity and identity of **3-Cyano-4-isopropoxyphenylboronic acid** is critical for its successful application. A combination of spectroscopic and chromatographic techniques should be employed.

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons in the range of 7-8 ppm, a septet for the isopropoxy methine proton around 4.6 ppm, and a doublet for the isopropoxy methyl protons around 1.4 ppm. The boronic acid protons may appear as a broad singlet. <a href="#">[16]</a> <a href="#">[17]</a>
$^{13}\text{C}$ NMR	Aromatic carbons, with the carbon attached to the boron being broad or unobserved. Resonances for the cyano group, and the isopropoxy group carbons. <a href="#">[16]</a>
$^{11}\text{B}$ NMR	A single broad peak characteristic of a boronic acid.
FT-IR	Characteristic peaks for the $\text{C}\equiv\text{N}$ stretch (around $2220\text{-}2240\text{ cm}^{-1}$ ), O-H stretch of the boronic acid (broad, around $3200\text{-}3600\text{ cm}^{-1}$ ), C-O stretch of the ether, and aromatic C-H and C=C stretches. <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a> <a href="#">[22]</a>
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[23]</a>
HPLC/UPLC	A single major peak indicating the purity of the compound.

## Purification

Boronic acids can be challenging to purify due to their tendency to form trimeric anhydrides (boroxines) and their polarity. Several methods can be employed for the purification of **3-Cyano-4-isopropoxyphenylboronic acid**.

Purification Workflow:



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Caption: Common purification methods for boronic acids.

Detailed Protocols:

- Recrystallization: This is often the most effective method for purifying solid boronic acids. Solvents such as toluene, or a mixture of ethyl acetate and hexanes, can be effective.<sup>[16]</sup>
- Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.
- Column Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel or neutral alumina chromatography can be used. A gradient of ethyl acetate in hexanes or dichloromethane in methanol may be effective.

## Handling, Storage, and Safety

### Handling

- Work in a well-ventilated area, preferably in a chemical fume hood.<sup>[24][25][26]</sup>
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.<sup>[24][25][26]</sup>



- Avoid inhalation of dust and contact with skin and eyes.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Handle as a potential irritant. The GHS hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[7\]](#)

## Storage

- Store in a tightly sealed container in a cool, dry place.[\[24\]](#)[\[25\]](#)
- Storage at 2-8°C is recommended to maintain long-term stability.[\[7\]](#)
- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as some boronic acids are sensitive to air and moisture.[\[25\]](#)

## Safety Considerations

- Toxicity: While boronic acids are generally considered to have low toxicity, the presence of a cyano group necessitates careful handling. Cyanide-containing compounds can be toxic if ingested or if they come into contact with acids, which can release hydrogen cyanide gas.
- Stability: Boronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. They can also form trimeric anhydrides (boroxines) upon dehydration.

## Conclusion

**3-Cyano-4-isopropoxyphenylboronic acid** is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique substitution pattern offers opportunities for fine-tuning molecular properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for sophisticated and diverse molecular scaffolds continues to grow, the importance of strategically functionalized reagents like **3-Cyano-4-isopropoxyphenylboronic acid** will undoubtedly increase.

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